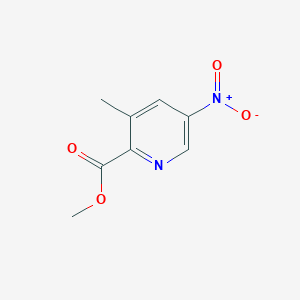
Methyl 3-methyl-5-nitropicolinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-methyl-5-nitropicolinate is a chemical compound with the molecular formula C8H8N2O4 . It is used in various scientific experiments and industrial applications .
Molecular Structure Analysis
The molecular weight of Methyl 3-methyl-5-nitropicolinate is 196.16 g/mol . The SMILES representation of its structure isO=C(C1=NC=C(N+[O-])C=C1C)OC .
Applications De Recherche Scientifique
Chemical Synthesis and Characterization
Methyl 3-methyl-5-nitropicolinate is a compound of interest in the synthesis and characterization of various chemical entities. For instance, Delatour et al. (2003) developed a method for preparing carbon-13-labeled 2-nitrobenzaldehyde derivatives of nitrofuran metabolites, which could be extended to other derivatives, highlighting the versatility of nitro-substituted compounds in chemical synthesis for analytical purposes (Delatour et al., 2003). Gobis et al. (2022) synthesized methyl 4-phenylpicolinoimidate derivatives of hydrazone, demonstrating antimicrobial activity, including against tuberculosis, showcasing the potential of methyl 3-methyl-5-nitropicolinate derivatives in medicinal chemistry (Gobis et al., 2022).
Catalysis and Polymerization
Zhang et al. (2011) investigated 8-(Nitroarylamino)-5,6,7-trihydroquinolylnickel dichlorides for ethylene polymerization, indicating the potential of nitro-substituted compounds in catalysis and polymer synthesis (Zhang et al., 2011).
Antimicrobial and Tuberculostatic Activity
Research by Gobis et al. (2022) on the synthesis of hydrazones from methyl 4-phenylpicolinoimidate derivatives showed significant antimicrobial and tuberculostatic activities, highlighting the role of nitro-substituted compounds in developing new antimicrobial agents (Gobis et al., 2022).
Corrosion Inhibition
Rbaa et al. (2019) demonstrated the application of 8-hydroxyquinoline derivatives, such as (8-hydroxyquinolin-5-yl) methyl-4-nitrobenzoate, as effective corrosion inhibitors for mild steel, emphasizing the potential of methyl 3-methyl-5-nitropicolinate derivatives in industrial applications to prevent corrosion (Rbaa et al., 2019).
Lanthanide Luminescence Sensitization
Comby et al. (2006) explored the use of 8-hydroxyquinolinate-based podates to sensitize the near-infrared luminescence of lanthanide ions, such as Nd(III) and Yb(III), for potential applications in bioanalyses and imaging technologies (Comby et al., 2006).
Propriétés
IUPAC Name |
methyl 3-methyl-5-nitropyridine-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O4/c1-5-3-6(10(12)13)4-9-7(5)8(11)14-2/h3-4H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHWXQOITCHEZKQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1C(=O)OC)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-methyl-5-nitropyridine-2-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

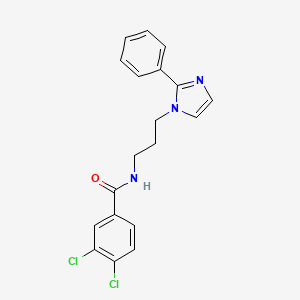
![3-chloro-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide](/img/structure/B2401628.png)
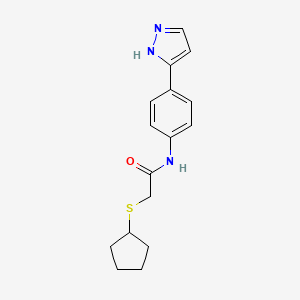
![5-chloro-N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-methoxybenzamide](/img/structure/B2401631.png)
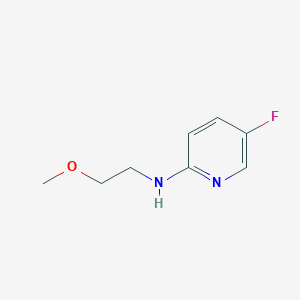
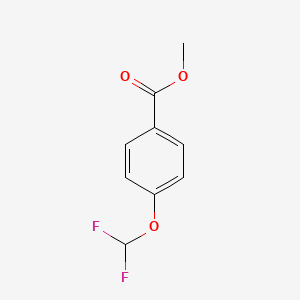
![5-Cyano-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxo-1H-pyridine-3-carboxylic acid](/img/structure/B2401636.png)
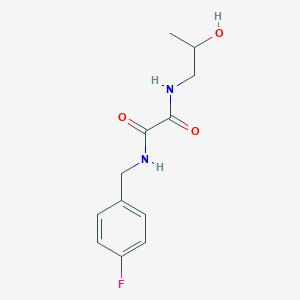
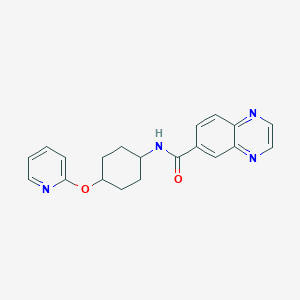
![(3-Cyano-4-fluorophenyl)-[(3-fluoro-4-nitrophenyl)methyl]cyanamide](/img/structure/B2401643.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-3-nitrobenzamide](/img/structure/B2401644.png)
![2-Naphthyl 2-[4-chloro(methylsulfonyl)anilino]acetate](/img/structure/B2401645.png)
![N-[2-(1H-Indol-3-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B2401647.png)
![2-chloro-N-{1-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]ethyl}pyridine-4-carboxamide](/img/structure/B2401649.png)